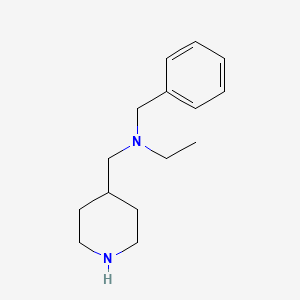

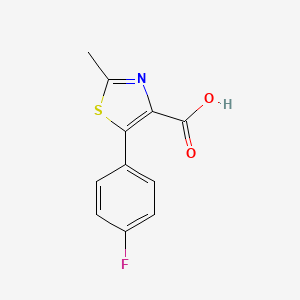

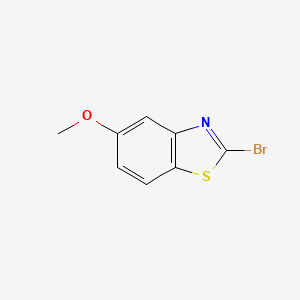

![molecular formula C11H11N3O5 B1322252 1,3,8-三甲基-2,4,7-三氧代-1,2,3,4,7,8-六氢吡啶并[2,3-d]嘧啶-5-羧酸 CAS No. 950275-73-7](/img/structure/B1322252.png)

1,3,8-三甲基-2,4,7-三氧代-1,2,3,4,7,8-六氢吡啶并[2,3-d]嘧啶-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals and agrochemicals due to their diverse biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a three-component condensation process has been developed for the synthesis of 5-aryl-5,8-dihydroazolo[1,5-a]pyrimidine-7-carboxylic acids, which involves the reaction of pyruvic acid with aromatic aldehydes and aminoazoles. This process is influenced by the type of solvent used, which affects the composition of the reaction products . Similarly, a one-pot synthesis method catalyzed by iodine has been reported for the synthesis of 5-aryl-5,8-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylic acids from 5-aminotetrazole, pyruvic acid, and aromatic aldehydes, offering a simple and eco-friendly procedure .

Molecular Structure Analysis

The molecular structures of the synthesized pyrimidine derivatives are confirmed using various spectroscopic techniques. For example, 1H and 13C NMR spectroscopy, NOE experiments, and X-ray analysis are used to prove the structures of the compounds obtained from the three-component condensation . Similarly, the structures of the iodine-catalyzed synthesis products are confirmed by 1H and 13C NMR spectroscopy, liquid chromatography–mass spectrometry, and elemental analysis .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions to form new heterocyclic systems. For instance, the oxidative rearrangement-cyclization of 2-oxo-1,3-dithiol-4,5-dicarboxylic acid diamide leads to the formation of a new heterocyclic system, (4H,6H)-1,3-dithiolo[4,5-d]pyrimidine-2,5,7-trione, which can be used to synthesize previously unknown 5,6-dimercaptouracil derivatives . Additionally, the tandem intramolecular Pinner–Dimroth rearrangement is a reaction pathway for synthesizing new pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their functional groups and molecular structure. For example, the catalyst-free synthesis of 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones showcases the importance of reaction conditions such as temperature and solvent, which affect the yield and purity of the products. The protocol highlights the mild reaction conditions, high atom economy, and eco-friendliness of the synthesis process .

科学研究应用

抗肿瘤活性

研究表明,吡啶并[2,3-d]嘧啶衍生物,包括1,3,8-三甲基-2,4,7-三氧代-1,2,3,4,7,8-六氢吡啶并[2,3-d]嘧啶-5-羧酸,在抗肿瘤应用中显示出潜力。Gineinah等人(2013年)合成了各种吡啶并[2,3-d]嘧啶衍生物,并发现其对小鼠艾氏腹水癌体外和体内具有强大的抗肿瘤活性(Gineinah, Nasr, Badr, & El-Husseiny, 2013)。

合成和化学性质

已开发了吡啶并[2,3-d]嘧啶衍生物的高效合成方法,展示了它们在化学反应中的多功能性。Tolstoluzhsky等人(2013年)描述了一种导致高产率六氢吡啶并[2,3-d]嘧啶-5-羧酸及相关化合物的反应(Tolstoluzhsky等人,2013年)。Shaabani等人(2009年)还开发了一种简单高效的方法,用于合成二取代吡啶并[2,3-d]嘧啶-6-羧酰胺衍生物(Shaabani et al., 2009)。

抗菌和抗真菌性能

多项研究突显了吡啶并[2,3-d]嘧啶衍生物的抗菌和抗真菌潜力。Shanmugasundaram等人(2011年)合成了新颖的衍生物,并对其进行了抗菌、抗真菌和抗肿瘤活性筛选,显示出显著结果(Shanmugasundaram et al., 2011)。Asadian、Davoodnia和Beyramabadi(2018年)还报告了吡嘧并[5′,4′:5,6]吡喃[2,3-d]嘧啶-2,4,6(1H,3H)-三酮对各种细菌的抗菌活性(Asadian, Davoodnia, & Beyramabadi, 2018)。

降压活性

已探索了吡啶并[2,3-d]嘧啶衍生物在降压应用中的潜力。Rana、Kaur和Kumar(2004年)研究了二氢吡嘧啶的降压活性,显示出有希望的结果(Rana, Kaur, & Kumar, 2004)。

抗溃疡活性

二氢吡嘧啶衍生物也已被检验其抗溃疡性能。Rana、Kaur、Chaudhary、Kumar和Goyal(2011年)合成了各种化合物,并发现其中一些具有显著的抗溃疡活性(Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011)。

属性

IUPAC Name |

1,3,8-trimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O5/c1-12-6(15)4-5(10(17)18)7-8(12)13(2)11(19)14(3)9(7)16/h4H,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOKSOPWDKMKKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C2=C1N(C(=O)N(C2=O)C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

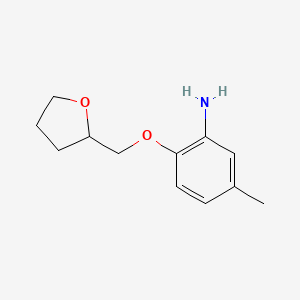

![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)

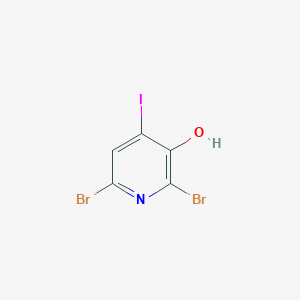

![Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1322189.png)

![Furo[2,3-c]pyridine-5-carboxaldehyde](/img/structure/B1322191.png)